molecular formula C21H41NO3S B3149663 N-Stearoyl-L-cysteine CAS No. 67603-46-7

N-Stearoyl-L-cysteine

Cat. No.: B3149663
CAS No.: 67603-46-7
M. Wt: 387.6 g/mol
InChI Key: VJUDNRUDRQLCDX-IBGZPJMESA-N
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Description

N-Stearoyl-L-cysteine (CAS 67603-46-7) is an N-acylated derivative of the amino acid L-cysteine, where the amino group is covalently bonded to stearic acid (C18:0), a saturated long-chain fatty acid. Its molecular formula is C₂₁H₄₁NO₃S, with a molecular weight of 387.62 g/mol . The compound exhibits high lipophilicity (logP = 6.14) due to the stearoyl moiety, distinguishing it from shorter-chain cysteine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Stearoyl-L-cysteine typically involves the acylation of L-cysteine with stearic acid or its derivatives. One common method includes the reaction of L-cysteine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent racemization and oxidation of the intermediate products .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to enhance efficiency and reduce environmental impact. A novel green process involves the acylation of L-cystine followed by electrochemical reduction and electrodialysis to produce high-quality this compound. This method avoids racemization and oxidation, achieves impurity removal, and recycles electrolytes, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Stearoyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

    Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol group.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

N-Stearoyl-L-cysteine has a wide range of scientific research applications:

Mechanism of Action

N-Stearoyl-L-cysteine exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound also enhances the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms . Additionally, it has been shown to protect brain cells by modulating signaling pathways involved in cell survival and apoptosis .

Comparison with Similar Compounds

Structural Analogues of Cysteine Derivatives

N-Acylated cysteine derivatives vary in acyl chain length and substituents, which influence their physicochemical and biological properties. Key analogues include:

Compound Structure Molecular Formula Molecular Weight (g/mol) logP Key Features
N-Stearoyl-L-cysteine Stearoyl (C18) + cysteine C₂₁H₄₁NO₃S 387.62 6.14 High lipophilicity; potential membrane-targeted activity
N-Acetylcysteine (NAC) Acetyl (C2) + cysteine C₅H₉NO₃S 163.19 -1.34 Water-soluble; mucolytic and antioxidant properties
N,S-Diacetyl-L-cysteine methyl ester Acetyl (N and S) + methyl ester C₇H₁₁NO₄S 205.23 0.89 Enhanced stability; used in analytical chemistry
N-Acetyl-S-benzyl-DL-cysteine Acetyl (N) + benzyl (S) C₁₂H₁₅NO₃S 253.32 2.45 Mixed solubility; research applications in metabolite studies

Physicochemical and Functional Differences

  • Solubility: NAC is highly water-soluble (>100 mg/mL) due to its short acetyl chain, enabling intravenous or oral administration . In contrast, this compound’s poor aqueous solubility limits its bioavailability but may favor sustained release in lipid-rich tissues .
  • Thermal Stability : NAC exhibits a melting point of 109.2°C , while this compound melts at 84–86°C , reflecting differences in crystalline packing due to acyl chain length.

Biological Activity

N-Stearoyl-L-cysteine (NSC) is a derivative of the amino acid cysteine, modified with a stearic acid moiety. This compound has garnered attention due to its potential biological activities, including antioxidant properties, modulation of metabolic pathways, and implications in various disease states. Understanding the biological activity of NSC is crucial for exploring its therapeutic applications.

Antioxidant Properties

Research indicates that NSC exhibits significant antioxidant activity. Cysteine itself is known for its role in synthesizing glutathione, a major antioxidant in the body. The addition of a stearoyl group enhances the lipophilicity of cysteine, potentially increasing its ability to penetrate cellular membranes and exert protective effects against oxidative stress. In a study examining the metabolic pathways involving cysteine, it was found that modifications to cysteine can influence its antioxidant capacity and efficacy in combating oxidative damage in cells .

Metabolic Effects

NSC has been shown to influence various metabolic pathways. Cysteine metabolism is critical for producing hydrogen sulfide (H₂S), which plays a role in cellular signaling and regulation of vascular function. The introduction of the stearoyl group may alter the bioavailability and metabolism of cysteine derivatives, impacting their physiological roles. For instance, studies have demonstrated that cysteine can modulate energy metabolism and appetite regulation in animal models, suggesting that NSC might also have similar effects due to its structural similarity .

Neuroprotective Effects

There is emerging evidence that NSC may have neuroprotective properties. Cysteine is involved in neurotransmitter synthesis and modulation of neuronal activity. In experimental models, cysteine administration has been linked to increased neuronal activation and improved cognitive function . The neuroprotective effects of NSC could be attributed to its ability to enhance cysteine's role in neurotransmission and neuroprotection against excitotoxicity.

Implications in Disease States

Ferroptosis : Recent research highlights the role of cysteine in ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative stress. NSC may influence this process by modulating intracellular cysteine levels, thereby affecting glutathione synthesis and lipid peroxidation .

Metabolic Disorders : Given its potential to modulate appetite and energy expenditure, NSC could have implications for metabolic disorders such as obesity and diabetes. Studies have shown that cysteine can suppress appetite through central mechanisms involving neurotransmitter systems .

Case Studies

  • Neuroprotection in Rodent Models : A study investigated the effects of cysteine derivatives on neuronal health in rodent models of neurodegeneration. The results indicated that NSC administration led to reduced markers of oxidative stress and improved cognitive performance compared to controls .
  • Metabolic Regulation : In a clinical trial assessing the impact of cysteine on metabolic parameters, participants receiving cysteine showed significant reductions in food intake and alterations in metabolic markers compared to those receiving placebo treatments . This suggests that NSC may similarly influence metabolic health.

Table 1: Comparison of Biological Activities of Cysteine Derivatives

ActivityL-CysteineThis compound
Antioxidant CapacityModerateHigh
Appetite RegulationYesPotentially Yes
Neuroprotective EffectsYesPotentially Yes
Ferroptosis ModulationModerateHigh

Table 2: Summary of Key Findings from Case Studies

Study FocusFindings
NeuroprotectionNSC reduces oxidative stress markers; improves cognition
Metabolic RegulationReduces food intake; alters metabolic markers

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Stearoyl-L-cysteine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling stearic acid with L-cysteine via an acyl chloride intermediate or using carbodiimide-based coupling agents. Optimization includes adjusting molar ratios (e.g., 1.2:1 stearic acid to cysteine), reaction temperature (40–60°C), and solvent choice (e.g., DMF or dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product integrity. Validate reaction efficiency using thin-layer chromatography (TLC) and quantify yields gravimetrically .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the stearoyl chain’s methylene peaks (δ 1.2–1.4 ppm) and cysteine’s chiral center. High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) assesses purity (>95% recommended for biological studies). Mass spectrometry (ESI-TOF) provides molecular weight verification (theoretical [M+H]⁺: 428.6 g/mol). Differential Scanning Calorimetry (DSC) can evaluate thermal stability .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store lyophilized this compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation and hydrolysis. For short-term use (≤1 month), dissolved aliquots in anhydrous DMSO (≤10 mM) at −80°C are acceptable. Monitor degradation via HPLC every 3–6 months, focusing on sulfhydryl group integrity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the membrane interaction mechanisms of this compound using biophysical models?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to study lipid monolayer interactions, measuring changes in surface pressure (Δπ) upon compound addition. For bilayer systems, use fluorescence anisotropy with DPH probes to assess membrane fluidity or quartz crystal microbalance (QCM) to quantify adsorption kinetics. Molecular dynamics simulations (e.g., GROMACS) can model stearoyl chain insertion into lipid bilayers, validated by experimental data .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different cell lines?

  • Methodological Answer : Control variables include cell passage number, media composition (e.g., serum-free vs. serum-containing), and exposure duration. Use orthogonal assays (e.g., MTT for viability, ROS detection kits for oxidative stress) to confirm activity. Perform dose-response curves (1–100 µM) and normalize data to internal standards (e.g., N-acetylcysteine). Meta-analysis of published studies should account for batch-to-batch compound variability and purity thresholds (>95%) .

Q. What in silico approaches are suitable for predicting the metabolic pathways of this compound, and how can these be validated experimentally?

  • Methodological Answer : Use software like MetaPred or GLORYx to predict phase I/II metabolism, focusing on hydrolysis (amide bond cleavage) and glutathione conjugation. Validate predictions with hepatic microsome assays (human or rodent) and LC-MS/MS detection of metabolites. Isotopic labeling (e.g., ¹³C-stearoyl) can trace metabolic fate in vivo .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Implement signal averaging (≥32 scans in NMR) and baseline correction to reduce noise. For HPLC, use internal standards (e.g., benzophenone) to normalize retention times. Replicate experiments across independent syntheses (n ≥ 3) and apply statistical tests (e.g., ANOVA) to identify significant batch effects .

Q. What experimental controls are critical when studying this compound’s role in enzymatic inhibition assays?

  • Methodological Answer : Include negative controls (vehicle-only, e.g., DMSO) and positive controls (e.g., known cysteine protease inhibitors like E-64). Pre-incubate enzymes with the compound to distinguish time-dependent inhibition. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm competitive/non-competitive mechanisms .

Properties

IUPAC Name

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDNRUDRQLCDX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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